cis-Parinaric acid

Content Navigation

Conventional fluorescent lipids (DPH, NBD, BODIPY) sterically perturb packing; trans-parinaric acid partitions non-physiologically to gel phases. cis-Parinaric acid (CAS 593-38-4) is an intrinsic fluorescent fatty acid that faithfully mimics native lipids.

- No-wash assays: near-zero aqueous fluorescence; signal only when protein/membrane-bound.

- Early peroxidation detection: rapid fluorescence decay signals initial radical damage, outperforming MDA/TBARS.

- Unbiased fluidity: tracks lateral diffusion in liquid-crystalline domains; no gel-phase partitioning artifact of trans isomer.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

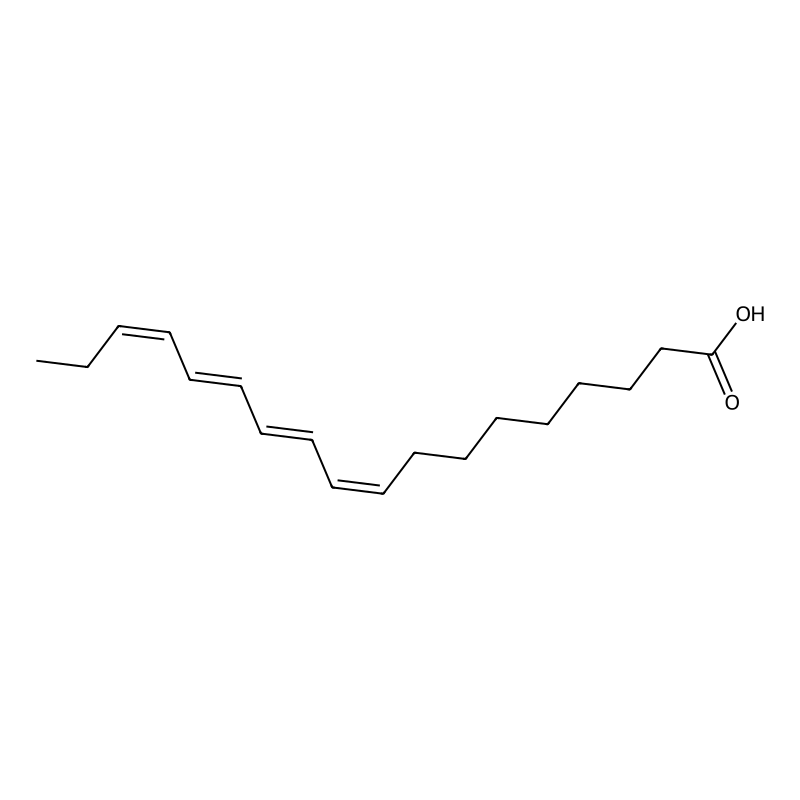

cis-Parinaric acid (cPA, CAS: 593-38-4) is a naturally occurring 18-carbon polyunsaturated fatty acid characterized by a conjugated tetraene structure. In procurement and assay design, it is primarily sourced as an intrinsic fluorescent lipid probe. Unlike synthetic fluorophores, cPA possesses a large Stokes shift (~100 nm), an excitation maximum near 320 nm, and an emission maximum around 432 nm [1]. Because its fluorophore is integrated directly into the aliphatic chain, cPA provides exceptional structural fidelity to endogenous fatty acids, making it a critical reagent for high-precision studies of membrane dynamics, lipid-protein interactions, and early-stage lipid peroxidation [2].

Research Fit

References

- [1] Sklar, L. A., et al. "Phospholipid lateral phase separation and the partition of cis-parinaric acid and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases." Biochemistry 18.9 (1979): 1707-1716.

- [2] Filipe, H. A., et al. "Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study." Molecules 28.5 (2023): 2307.

Substituting cis-parinaric acid with generic fluorescent lipids (e.g., DPH, NBD-lipids, or BODIPY-C11) fundamentally alters assay thermodynamics because bulky extrinsic fluorophores sterically perturb lipid packing [1]. Furthermore, substituting cPA with its geometric isomer, trans-parinaric acid (tPA), is a common procurement error that compromises physiological relevance. While tPA is highly sensitive, it exhibits a severe, non-physiological partitioning bias toward solid (gel) phase lipids. Using tPA in live-cell or fluid-phase studies artificially skews lateral distribution data, whereas cPA accurately tracks the liquid-crystalline domains characteristic of native biological membranes [2].

Substitution Risk

References

- [1] Filipe, H. A., et al. "Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study." Molecules 28.5 (2023): 2307.

- [2] Sklar, L. A., et al. "Phospholipid lateral phase separation and the partition of cis-parinaric acid and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases." Biochemistry 18.9 (1979): 1707-1716.

Unbiased Fluid-Phase Partitioning for Physiological Membrane Studies

When mapping lipid domains, cis-parinaric acid distributes relatively evenly between fluid and solid lipid phases, yielding a solid-to-fluid partition coefficient ratio (Kps/f) of 0.6 ± 0.2. In contrast, trans-parinaric acid (tPA) exhibits a strong thermodynamic preference for the solid phase, with a Kps/f of 3.0 ± 1.0 [1]. This makes cPA the mandatory choice for fluid-phase analysis.

| Evidence Dimension | Solid-to-fluid partition coefficient ratio (Kps/f) |

| Target Compound Data | 0.6 ± 0.2 (cis-Parinaric acid) |

| Comparator Or Baseline | 3.0 ± 1.0 (trans-Parinaric acid) |

| Quantified Difference | 5-fold lower gel-phase bias for cPA |

| Conditions | DPPC (solid) and PDPC (fluid) codispersions |

Procuring cPA ensures accurate representation of fluid domains typical of live cell membranes, whereas tPA will artificially accumulate in and over-report gel-phase domains.

Minimal Steric Perturbation via Intrinsic Tetraene Fluorophore

Unlike synthetic probes such as DPH (1,6-diphenyl-1,3,5-hexatriene) or NBD-lipids, which introduce bulky aromatic or polar groups into the hydrophobic core, cPA utilizes an intrinsic conjugated tetraene structure. This allows cPA to mimic the exact steric profile of endogenous 18-carbon fatty acids, maintaining native membrane order and rotational dynamics[1].

| Evidence Dimension | Fluorophore structural integration |

| Target Compound Data | Intrinsic conjugated tetraene (linear 18-carbon chain) |

| Comparator Or Baseline | Extrinsic bulky fluorophores (e.g., DPH, NBD) |

| Quantified Difference | Zero added steric bulk compared to native C18 fatty acids |

| Conditions | Lipid bilayer intercalation |

Essential for researchers needing to measure native membrane fluidity and lipid-protein interactions without the probe itself altering the thermodynamic properties of the bilayer.

High-Contrast Membrane Localization via Environment-Sensitive Quantum Yield

cis-Parinaric acid exhibits a negligible fluorescence quantum yield in aqueous solutions, which increases dramatically upon partitioning into lipid bilayers. The mole fraction partition coefficient between lipid and water is highly favorable (5.3 × 10^5 to 9 × 10^5) [1]. This optical silencing in water eliminates background noise.

| Evidence Dimension | Aqueous vs. Lipid Quantum Yield / Partitioning |

| Target Compound Data | Kp = ~9 × 10^5 in fluid lipids; negligible aqueous fluorescence |

| Comparator Or Baseline | Constitutively fluorescent water-soluble probes |

| Quantified Difference | Near-zero background fluorescence in aqueous buffer |

| Conditions | Aqueous buffer vs. fluid lipid vesicles at 25°C |

Allows for direct, wash-free assay workflows in high-throughput screening, as unbound probe in the aqueous phase remains optically silent.

Ultra-Sensitive Early Detection of Lipid Peroxidation

The conjugated tetraene structure of cPA is highly susceptible to free radical attack, degrading faster than endogenous polyunsaturated fatty acids like arachidonic or linoleic acid under oxidative stress. The loss of cPA fluorescence provides a more sensitive and immediate readout of initial lipid peroxidation than measuring conjugated dienes or malondialdehyde (MDA) [1].

| Evidence Dimension | Peroxidation degradation rate |

| Target Compound Data | Higher peroxidation rate (rapid fluorescence loss) |

| Comparator Or Baseline | Endogenous linoleic/arachidonic acids and MDA assays |

| Quantified Difference | Detects peroxidation earlier than standard MDA/TBARS assays |

| Conditions | Cultured cardiomyocytes under radical stress (AAPH, H2O2) |

Procuring cPA enables the detection of the earliest stages of membrane oxidative damage in live cells before irreversible structural degradation occurs.

Live-Cell Lipid Peroxidation Assays

Ideal for screening antioxidant efficacy or monitoring oxidative stress in cultured cells (e.g., cardiomyocytes). cPA acts as an early-warning reporter via rapid fluorescence decay, outperforming traditional MDA or TBARS assays in detecting initial radical damage [1].

Fluid-Phase Membrane Dynamics

Chosen over trans-parinaric acid for studying lateral diffusion, lipid raft formation, and fluidity in liquid-crystalline domains of physiological membranes, owing to its lack of gel-phase bias and excellent structural mimicry of native lipids [2].

Wash-Free Lipid Binding Screens

Utilized in high-throughput assays for lipid-transfer proteins or fatty-acid binding proteins. By leveraging its near-zero aqueous fluorescence, assay developers can eliminate washing steps, as only the protein-bound or membrane-bound cPA emits a signal [3].

Application Fit Matrix

References

- [1] van den Berg, J. J., et al. "Validation of the peroxidative indicators, cis-parinaric acid and parinaroyl-phospholipids, in a model system and cultured cardiac myocytes." Biochimica et Biophysica Acta 1436.3 (1999): 381-389.

- [2] Sklar, L. A., et al. "Phospholipid lateral phase separation and the partition of cis-parinaric acid and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases." Biochemistry 18.9 (1979): 1707-1716.

- [3] Sklar, L. A., et al. "Conjugated polyene fatty acids as fluorescent probes: synthetic phospholipid membrane studies." Biochemistry 16.5 (1977): 819-828.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Explore Compound Types